CaMKII-IN-1

説明

特性

IUPAC Name |

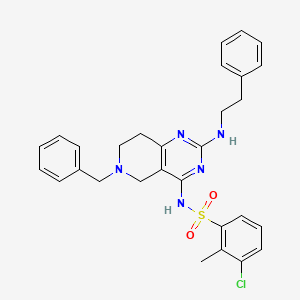

N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUETDTMQTHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of CaMKII-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CaMKII-IN-1, a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). This document details the scientific background, chemical synthesis, and key experimental data related to this compound, offering a valuable resource for researchers in the fields of kinase biology, signal transduction, and drug discovery. The guide includes detailed experimental protocols for relevant assays and visual representations of the CaMKII signaling pathway to facilitate a deeper understanding of the inhibitor's mechanism of action and its utility as a research tool.

Introduction to CaMKII

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a pivotal role in a multitude of cellular processes.[1] As a key mediator of calcium signaling, CaMKII is involved in synaptic plasticity, learning and memory, cardiac function, and gene expression. Its dysregulation has been implicated in various pathological conditions, including neurological disorders, cardiac arrhythmias, and cancer, making it an attractive target for therapeutic intervention.

CaMKII exists as a multimeric holoenzyme, typically composed of 12 subunits, which can be of four different isoforms (α, β, γ, and δ). The activation of CaMKII is a complex process initiated by the binding of calcium-calmodulin (Ca2+/CaM), which leads to a conformational change and subsequent autophosphorylation, resulting in sustained, calcium-independent activity. This unique property allows CaMKII to act as a molecular switch, translating transient calcium signals into long-lasting cellular responses.

Discovery of this compound

This compound (CAS: 1208123-85-6) was identified as a potent and highly selective inhibitor of CaMKII. It belongs to the chemical class of pyrimidinyl sulfonamides. The discovery of this class of inhibitors was a significant step forward in the development of research tools to probe the multifaceted roles of CaMKII.

Synthesis of this compound

General Synthetic Scheme for Pyrimidinyl Sulfonamide Analogs:

A common approach involves the coupling of a substituted pyrimidine core with a suitable sulfonamide moiety. The synthesis often begins with a commercially available pyrimidine derivative, which is then functionalized through a series of reactions, such as nucleophilic substitution and cross-coupling reactions, to introduce the desired side chains. The final step usually involves the formation of the sulfonamide bond by reacting a sulfonyl chloride with an amino-pyrimidine intermediate.

Disclaimer: The following is a generalized protocol for the synthesis of similar compounds and may not represent the exact synthesis of this compound.

Experimental Protocol (General):

-

Synthesis of the Amino-Pyrimidine Intermediate: A di-substituted pyrimidine is reacted with an appropriate amine under conditions that facilitate nucleophilic aromatic substitution. This reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF), and may require microwave irradiation to drive the reaction to completion.

-

Sulfonamide Bond Formation: The resulting amino-pyrimidine intermediate is then reacted with a specific arylsulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the final pyrimidinyl sulfonamide product.

-

Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the pure inhibitor.

Characterization of the final product would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.

Biological Activity and Characterization

This compound has been characterized as a potent and selective inhibitor of CaMKII. The key quantitative data for this inhibitor are summarized in the table below.

| Parameter | Value | Reference |

| IC50 (CaMKII) | 63 nM | [2][3][4] |

| Selectivity | ||

| > CaMKIV | >60 µM | [2][3] |

| > MLCK | 36 µM | [2][3] |

| > p38α | 11 µM | [2][3] |

| > Akt1 | 30 µM | [2][3] |

| > PKC | 21 µM | [2][3] |

Table 1: Quantitative Data for this compound

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound was determined using an in vitro kinase assay. While the specific protocol used for the initial characterization of this compound is not publicly detailed, a general protocol for a non-radioactive, HPLC-MS-based CaMKII activity assay is provided below. This method allows for the precise determination of IC50 values for CaMKII inhibitors.

Experimental Protocol: Non-Radioactive In Vitro CaMKII Kinase Assay

-

Reagents:

-

Recombinant human CaMKII enzyme

-

CaMKII-specific peptide substrate (e.g., Autocamtide-2, AC-2)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

Ca2+/Calmodulin solution

-

This compound (dissolved in DMSO)

-

Quenching solution (e.g., formic acid)

-

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, Ca2+/Calmodulin, and the peptide substrate. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. c. Initiate the kinase reaction by adding the CaMKII enzyme. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Start the phosphorylation reaction by adding ATP. f. Stop the reaction by adding the quenching solution. g. Analyze the reaction mixture using HPLC-MS to separate and quantify the unphosphorylated (AC-2) and phosphorylated (PAC-2) peptide substrate.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

This compound acts as a reversible and CaM non-competitive inhibitor of CaMKII.[2][3] This means that it does not compete with calmodulin for binding to the kinase. Its mechanism of action likely involves binding to a site on the kinase domain that is distinct from the calmodulin-binding region, thereby preventing the phosphorylation of downstream substrates.

The inhibition of CaMKII by this compound can have significant effects on various downstream signaling pathways.

CaMKII Signaling Pathway

The following diagram illustrates a simplified CaMKII signaling cascade.

Figure 1: A simplified diagram of the CaMKII signaling pathway.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on a cellular process.

Figure 2: A typical experimental workflow to study the effects of this compound.

Applications in Research

This compound serves as a valuable pharmacological tool for elucidating the specific roles of CaMKII in various biological contexts. Its high potency and selectivity make it superior to less specific inhibitors for dissecting CaMKII-dependent signaling events. Researchers can utilize this compound to:

-

Investigate the role of CaMKII in learning and memory formation.

-

Explore the involvement of CaMKII in cardiac hypertrophy and arrhythmia.

-

Dissect the contribution of CaMKII to cancer cell proliferation and migration.

-

Validate CaMKII as a therapeutic target in preclinical models of disease.

Conclusion

This compound is a potent and selective inhibitor of CaMKII that has emerged as a critical tool for researchers studying calcium signaling. This technical guide provides a consolidated resource on its discovery, synthesis, and biological characterization. The detailed information on its properties and the provided experimental frameworks will aid scientists and drug development professionals in effectively utilizing this compound to advance our understanding of CaMKII biology and its role in health and disease. Further research to fully elucidate its in vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic agent.

References

- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CaMKII Inhibitor XII [sigmaaldrich.com]

- 3. CaMKII Inhibitor XII | Sigma-Aldrich [sigmaaldrich.com]

- 4. CaMKII Inhibitor XII | Sigma-Aldrich [sigmaaldrich.com]

The Core Mechanism of CaMKII-IN-1: A Technical Guide to its Inhibition of CaMKII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of CaMKII-IN-1, a potent and selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document outlines the intricate activation process of CaMKII, details the inhibitory action of this compound, presents key quantitative data, describes relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.

The CaMKII Signaling Hub: A Primer on Activation

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a serine/threonine protein kinase that functions as a critical mediator of calcium signaling in cells. It plays a pivotal role in numerous physiological processes, including synaptic plasticity, learning and memory, and cardiac function.[1][2] Its unique dodecameric or tetradecameric holoenzyme structure allows for complex regulation and sustained activity.[3]

The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentrations:

-

Calcium-Calmodulin Binding: Four calcium ions (Ca²⁺) bind to the ubiquitous calcium-sensing protein, Calmodulin (CaM). This binding induces a conformational change in CaM, enabling it to interact with other proteins.

-

CaM-CaMKII Interaction: The Ca²⁺/CaM complex binds to the regulatory domain of a CaMKII subunit. This interaction disrupts the autoinhibitory state of the kinase by displacing the regulatory domain from the catalytic domain.[4] This exposes the ATP and substrate-binding sites, leading to the initial activation of the enzyme.

-

Autophosphorylation and Autonomous Activity: Once activated, a CaMKII subunit can phosphorylate an adjacent subunit within the holoenzyme at a key threonine residue (Thr286 in the α isoform). This autophosphorylation event is crucial as it traps the kinase in a partially active state, even after intracellular calcium levels have returned to baseline and Ca²⁺/CaM has dissociated. This "autonomous" activity allows the kinase to act as a molecular memory switch.

Beyond this primary pathway, CaMKII activity can also be modulated by other post-translational modifications, such as oxidation, which can also lead to Ca²⁺/CaM-independent activity.[1]

This compound: Mechanism of Action

This compound is a highly selective and potent small-molecule inhibitor of CaMKII. Its mechanism of action is primarily through ATP-competitive inhibition . This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the active site within the catalytic domain of CaMKII.

By occupying the ATP-binding pocket, this compound prevents the kinase from binding its phosphate donor (ATP). Consequently, the transfer of a phosphate group to target substrate proteins is blocked, effectively halting the downstream signaling cascade mediated by CaMKII. This mode of inhibition affects both the initial Ca²⁺/CaM-dependent activity and the sustained autonomous activity of the kinase.[2]

Quantitative Inhibition and Selectivity Data

The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool or therapeutic candidate. This compound demonstrates high potency against CaMKII.

| Parameter | Value | Target | Reference |

| IC₅₀ | 63 nM | CaMKII | |

| Kd | 219 nM | CaMKIIα WT hub |

Table 1. Potency of this compound against CaMKII.

Furthermore, this compound exhibits high selectivity for CaMKII over other related kinases, which is crucial for minimizing off-target effects in experimental systems.

| Off-Target Kinase | Selectivity | Reference |

| CaMKIV | >100-fold | |

| MLCK | >100-fold | |

| p38α | >100-fold | |

| Akt1 | >100-fold | |

| PKC | >100-fold |

Table 2. Selectivity Profile of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on robust biochemical assays. Below is a generalized protocol for an in vitro kinase activity assay used to determine the IC₅₀ of an inhibitor like this compound.

In Vitro CaMKII Kinase Activity Assay (Radiometric)

This protocol outlines a common method using radiolabeled ATP to quantify kinase activity.

Objective: To measure the enzymatic activity of CaMKII in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Purified, active CaMKII enzyme

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

-

Calmodulin (CaM)

-

Substrate peptide (e.g., Syntide-2 or Autocamtide-2)

-

[γ-³²P]ATP (radiolabeled ATP)

-

P81 phosphocellulose paper

-

Wash Buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the Kinase Assay Buffer to achieve the final desired concentrations. Include a DMSO-only control (vehicle).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the Kinase Assay Buffer, CaM, CaCl₂, and the CaMKII substrate peptide.

-

Pre-incubation with Inhibitor: Add the diluted this compound or vehicle control to the reaction tubes. Then, add the purified CaMKII enzyme. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each tube. Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the P81 papers extensively (e.g., 3-4 times for 10 minutes each) in Wash Buffer to remove all unbound radiolabeled ATP.

-

Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

References

- 1. What are CaMKII inhibitors and how do they work? [synapse.patsnap.com]

- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]

- 4. Multiple CaMKII Binding Modes to the Actin Cytoskeleton Revealed by Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

CaMKII-IN-1 (CAS 1208123-85-6): A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective CaMKII Inhibitor for Preclinical Research

This technical guide provides a comprehensive overview of CaMKII-IN-1, a potent and highly selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Tailored for researchers, scientists, and drug development professionals, this document details the inhibitor's biochemical properties, mechanism of action, and the signaling context in which it operates.

Core Compound Data

This compound is a small molecule inhibitor belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class of compounds. It has emerged as a valuable tool for investigating the multifaceted roles of CaMKII in cellular signaling and pathophysiology.

| Property | Value |

| CAS Number | 1208123-85-6 |

| Molecular Formula | C₂₉H₃₀ClN₅O₂S |

| Molecular Weight | 548.1 g/mol |

| IC₅₀ for CaMKII | 63 nM[1][2][3] |

Selectivity Profile

This compound exhibits remarkable selectivity for CaMKII over a panel of other kinases, making it a precise tool for dissecting CaMKII-specific pathways.

| Kinase Target | IC₅₀ (µM) | Selectivity (fold vs. CaMKII) |

| CaMKII | 0.063 | - |

| CaMKIV | >60 | >952 |

| Myosin Light-Chain Kinase (MLCK) | 36 | >571 |

| p38α | 11 | >174 |

| Akt1 | 30 | >476 |

| Protein Kinase C (PKC) | 21 | >333 |

Data sourced from Cayman Chemical, Selleck Chemicals, and Medchemexpress, referencing Asano, S., et al. 2010.[1][2][4]

The CaMKII Signaling Pathway

CaMKII is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, particularly in synaptic plasticity, learning, and memory.[5][6] Its activity is tightly regulated by intracellular calcium levels.

Activation and Autophosphorylation

An increase in intracellular Ca²⁺ leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase.[7][8] This activation allows for the autophosphorylation of a key threonine residue (Thr286 in CaMKIIα), which confers Ca²⁺-independent, or autonomous, activity to the kinase.[5][7] This autonomous activity allows the kinase to remain active even after intracellular Ca²⁺ levels have returned to baseline, serving as a form of molecular memory of the initial calcium signal.[7]

References

- 1. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

CaMKII-IN-1: A Technical Guide for Studying CaMKII Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of CaMKII-IN-1 as a tool for investigating the multifaceted roles of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) isoforms. CaMKII is a crucial serine/threonine kinase that translates calcium signals into diverse cellular responses. The existence of four main isoforms—α, β, γ, and δ—each with distinct tissue distributions and functions, necessitates the use of specific pharmacological tools to dissect their individual contributions to physiology and pathology.[1][2][3] This document provides a comprehensive overview of this compound, its known biochemical properties, and a framework for its application in studying CaMKII signaling, alongside detailed experimental protocols and pathway visualizations.

Introduction to CaMKII Isoforms

CaMKII acts as a central hub in calcium signaling pathways, playing pivotal roles in processes ranging from synaptic plasticity in the brain to excitation-contraction coupling in the heart.[2][4] The four CaMKII genes (CAMK2A, CAMK2B, CAMK2G, CAMK2D) give rise to the α, β, γ, and δ isoforms, respectively. These isoforms share a common structure comprising a catalytic domain, a regulatory domain, a variable linker, and an association domain that facilitates the formation of dodecameric holoenzymes.[1][5]

Their expression patterns are largely tissue-specific:

-

CaMKIIα and CaMKIIβ: Predominantly expressed in the brain, these isoforms are fundamental to neuronal functions, including learning, memory, and long-term potentiation (LTP).[1][6]

-

CaMKIIγ and CaMKIIδ: These isoforms are more ubiquitously expressed, with prominent roles in tissues such as the heart, smooth muscle, and immune cells.[2][7] In the heart, CaMKIIδ is the major isoform and is critically involved in cardiac hypertrophy and heart failure.[8][9]

The distinct localization and function of these isoforms underscore the need for selective inhibitors to elucidate their specific signaling pathways.

Profile of this compound: A Potent and Selective Inhibitor

This compound is a potent, small-molecule inhibitor of CaMKII.[10] Originally identified as compound 8p in a study by Asano et al. (2010), it belongs to a class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.[10]

Mechanism of Action

This compound acts as a calmodulin non-competitive inhibitor.[10] This suggests that it does not directly compete with the calcium-calmodulin complex for binding to the regulatory domain of CaMKII. While its precise binding site has not been fully elucidated in the public literature, this mechanism differs from inhibitors like KN-93, which are competitive with CaM binding.

Potency and Selectivity

This compound demonstrates high potency for CaMKII and significant selectivity over a panel of other kinases. This makes it a valuable tool for specifically probing CaMKII function.

Table 1: Quantitative Data for this compound

| Target Kinase | IC50 (µM) | Selectivity vs. CaMKII | Reference |

| CaMKII | 0.063 | - | [10] |

| CaMKIV | >60 | >952-fold | [10] |

| Myosin Light-Chain Kinase (MLCK) | 36 | ~571-fold | [10] |

| p38α | 11 | ~175-fold | [10] |

| Akt1 | 30 | ~476-fold | [10] |

| Protein Kinase C (PKC) | 21 | ~333-fold | [10] |

Important Note: The available literature, including the original discovery paper, reports a single IC50 value for "CaMKII" without specifying the isoform (α, β, γ, or δ) used in the assay.[10] This represents a critical knowledge gap. To rigorously use this compound for dissecting isoform-specific roles, researchers must first determine its IC50 values against each of the four purified isoforms.

Key Signaling Pathways of CaMKII Isoforms

Selective inhibitors are essential for untangling the complex and sometimes opposing roles of CaMKII isoforms in different cellular contexts. Below are representative pathways for brain- and cardiac-specific isoforms.

CaMKIIα in Neuronal Synaptic Plasticity

In the brain, CaMKIIα is a key mediator of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][6] Following glutamate release and activation of NMDA receptors, the resulting calcium influx activates CaMKIIα. Activated CaMKIIα autophosphorylates, becoming constitutively active, and phosphorylates downstream targets, including AMPA receptors, which enhances synaptic strength.[11]

CaMKIIδ in Cardiac Hypertrophy

In the heart, the CaMKIIδ isoform is a critical mediator of pathological cardiac hypertrophy.[9] Stress signals, such as pressure overload, lead to increased intracellular calcium, activating CaMKIIδ. The nuclear splice variant, CaMKIIδB, can then phosphorylate histone deacetylases (HDACs), leading to their nuclear export and the activation of pro-hypertrophic transcription factors like MEF2.[9][12]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for utilizing this compound and similar inhibitors in research.

In Vitro Kinase Inhibition Assay Protocol

This protocol details a standard, non-radioactive in vitro kinase assay to determine the IC50 of an inhibitor against a specific CaMKII isoform. This is a critical first step to confirm potency and establish isoform selectivity.

Materials:

-

Purified, recombinant CaMKII isoform (α, β, γ, or δ)

-

This compound (or other inhibitor) dissolved in DMSO

-

Calmodulin (CaM)

-

CaMKII peptide substrate (e.g., Autocamtide-2)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

CaCl₂ solution

-

ATP solution

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare a serial dilution of this compound in DMSO, then dilute into Kinase Assay Buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM). Keep the final DMSO concentration constant across all wells (e.g., 1%).

-

Prepare Kinase/Substrate Mix: In a microcentrifuge tube, prepare a master mix containing Kinase Assay Buffer, the specific CaMKII isoform, the peptide substrate, Calmodulin, and CaCl₂. The final concentrations should be optimized based on the enzyme's specific activity.

-

Inhibitor Incubation: Add 5 µL of the diluted this compound or vehicle (DMSO in buffer) to the wells of the 96-well plate.

-

Start the Kinase Reaction: Add 10 µL of the Kinase/Substrate Mix to each well. Mix gently by tapping the plate. Incubate the plate at 30°C for 60 minutes.

-

Stop the Reaction and Detect ATP Depletion:

-

Add 15 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Generate Luminescent Signal:

-

Add 30 µL of the Kinase Detection Reagent to each well. This reagent converts the newly formed ADP into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the ADP produced (and thus, kinase activity).

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

General Workflow for Cellular Studies

Using a selective inhibitor in a cellular context allows for the investigation of its effects on downstream signaling events and phenotypes.

Conclusion and Future Directions

This compound is a potent and highly selective inhibitor of CaMKII, making it a promising research tool.[10] Its non-competitive mechanism with calmodulin offers a distinct advantage over older generations of CaMKII inhibitors. However, the critical lack of publicly available data on its isoform-specific potency currently limits its application in definitively dissecting the unique roles of CaMKIIα, β, γ, and δ.

For researchers and drug development professionals, the immediate next step should be the systematic characterization of this compound's inhibitory profile against all four purified CaMKII isoforms. This would unlock its true potential as a tool to:

-

Validate isoform-specific roles in cellular models of neurological and cardiovascular diseases.

-

Serve as a chemical scaffold for the development of next-generation, truly isoform-selective inhibitors.

-

Aid in elucidating the complex interplay between different CaMKII isoforms within the same cell, where they can form heteromeric holoenzymes.

By filling this crucial data gap, the scientific community can fully leverage this compound to advance our understanding of CaMKII isoform biology and its therapeutic potential.

References

- 1. Distinct roles of multiple isoforms of CaMKII in signaling to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CaMKII Isoforms in Learning and Memory: Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential expression of CaMKII isoforms and overall kinase activity in rat dorsal root ganglia after injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Calcium/calmodulin-dependent protein kinase type II subunit alpha - Wikipedia [en.wikipedia.org]

- 7. Physiological and unappreciated roles of CaMKII in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. pnas.org [pnas.org]

- 10. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 12. Cardioprotection by CaMKII-δB Is Mediated by Phosphorylation of HSF1 and Subsequent Expression of Inducible HSP70 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CaMKII-IN-1 in Advancing Neuroscience Research: A Technical Guide

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine kinase, is a crucial mediator of synaptic plasticity, the cellular mechanism underlying learning and memory. Its intricate regulation and diverse downstream targets make it a focal point in neuroscience research. Pharmacological inhibition of CaMKII has emerged as a powerful tool to dissect its roles in complex neuronal processes. While a variety of CaMKII inhibitors have been developed, this guide will focus on the principles of CaMKII inhibition as a research tool, using well-characterized inhibitors as examples, due to the limited specific public information on a compound designated "CaMKII-IN-1". This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the application of CaMKII inhibitors in neuroscience.

Core Concepts: CaMKII Function and Inhibition

CaMKII is activated by an increase in intracellular calcium levels, which is often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors during synaptic transmission.[1][2][[“]] Upon binding to calcium/calmodulin, CaMKII undergoes autophosphorylation, leading to persistent, calcium-independent activity that is critical for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons.[1][4][5] CaMKII's downstream effects include the phosphorylation of AMPA receptors, which increases their conductance and trafficking to the synapse, and the regulation of gene expression through transcription factors like CREB.[1][6][7]

Pharmacological inhibitors of CaMKII are invaluable for studying these processes. They can be broadly categorized into ATP-competitive inhibitors and non-ATP competitive inhibitors, which include those that interfere with the binding of calmodulin. Understanding the mechanism of action, potency, and selectivity of these inhibitors is paramount for the accurate interpretation of experimental results.

Quantitative Data on Representative CaMKII Inhibitors

For researchers to make informed decisions about the most suitable inhibitor for their experimental needs, a clear comparison of their biochemical properties is essential. The following tables summarize the quantitative data for three commonly used CaMKII inhibitors: KN-93, KN-62, and Autocamtide-2-related inhibitory peptide (AIP).

| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Notes |

| KN-93 | Non-ATP competitive | CaMKII | 370[8] | ~1000-4000[9] | Cell-permeable. Also inhibits CaMKI and CaMKIV.[9] Can have off-target effects on ion channels.[9] |

| KN-62 | Non-ATP competitive | CaMKII | 900[10][11][12] | 900[11] | Cell-permeable. Similar off-target effects to KN-93.[9] Also a potent antagonist of the P2X7 receptor.[10][11] |

| AIP | Peptide (non-competitive) | CaMKII | - | 40[13][14][15] | Highly potent and selective for CaMKII over PKA, PKC, and CaMKIV.[13][16] Cell-permeable versions are available.[17] |

Table 1: Biochemical Data of Representative CaMKII Inhibitors

| Inhibitor | Selectivity Profile |

| KN-93 | Inhibits CaMKI and CaMKIV.[9] Also affects L-type Ca2+ channels and various K+ channels.[9] |

| KN-62 | Inhibits CaMKI and CaMKIV.[12] Potent antagonist of the P2X7 receptor.[10][11] |

| AIP | Highly selective for CaMKII. Does not significantly inhibit PKA, PKC, or CaMKIV at concentrations that inhibit CaMKII.[13][16] |

Table 2: Selectivity of Representative CaMKII Inhibitors

Experimental Protocols

The following are generalized protocols for the application of CaMKII inhibitors in common neuroscience research settings. It is crucial to note that optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.

In Vitro Application in Neuronal Cell Culture

This protocol provides a general guideline for treating primary neuronal cultures with a CaMKII inhibitor.

Materials:

-

Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

-

CaMKII inhibitor of choice (e.g., KN-93)

-

Vehicle for the inhibitor (e.g., DMSO)

-

Neurobasal medium or other appropriate culture medium

-

Multi-well plates

Procedure:

-

Prepare Inhibitor Stock Solution: Dissolve the CaMKII inhibitor in the appropriate vehicle (e.g., DMSO for KN-93) to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.

-

Cell Plating: Plate primary neurons at the desired density in multi-well plates and culture them until they reach the desired developmental stage (e.g., DIV14-18 for mature synapses).

-

Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the inhibitor stock solution and dilute it in pre-warmed culture medium to the final desired working concentrations. A typical starting concentration for KN-93 is 10 µM.[18] It is essential to prepare a vehicle control with the same final concentration of the vehicle as in the inhibitor-treated wells.

-

Treatment: Carefully remove the existing culture medium from the wells and replace it with the medium containing the CaMKII inhibitor or the vehicle control.

-

Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the experiment. For acute inhibition during a specific stimulation, pre-incubation for 30-60 minutes is common. For studying longer-term effects, incubation can range from hours to days.

-

Experimental Manipulation: Following incubation, proceed with the planned experimental manipulation, such as stimulation to induce LTP or treatment with an excitotoxic agent.

-

Assay: After the experimental manipulation, perform the desired assay, such as electrophysiological recording, immunocytochemistry for phosphorylated proteins, or cell viability assays.

In Vivo Administration

This section provides a general overview of considerations for in vivo studies using CaMKII inhibitors. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Experimental animals (e.g., mice or rats)

-

CaMKII inhibitor formulated for in vivo use

-

Vehicle for in vivo administration

-

Administration equipment (e.g., syringes, infusion pump, stereotaxic apparatus)

Procedure:

-

Inhibitor and Vehicle Preparation: Prepare the CaMKII inhibitor in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection, artificial cerebrospinal fluid for intracerebroventricular infusion).

-

Route of Administration: The choice of administration route depends on the experimental question and the properties of the inhibitor. Common routes include:

-

Intraperitoneal (i.p.) injection: For systemic administration.

-

Intracerebroventricular (i.c.v.) infusion: For direct delivery to the brain, bypassing the blood-brain barrier.

-

Direct microinjection into a specific brain region: For localized inhibition.

-

-

Dosage and Timing: The effective dose and the timing of administration relative to the behavioral task or experimental manipulation are critical parameters that need to be determined through pilot studies.

-

Behavioral or Electrophysiological Testing: Perform the planned behavioral tests (e.g., Morris water maze for spatial memory) or in vivo electrophysiological recordings at the appropriate time after inhibitor administration.

-

Post-mortem Analysis: After the experiment, brain tissue can be collected for biochemical or histological analysis to confirm the effect of the inhibitor on CaMKII activity and downstream signaling.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CaMKII and a general experimental workflow for using a CaMKII inhibitor.

Caption: CaMKII signaling cascade in synaptic plasticity.

Caption: General workflow for a CaMKII inhibitor experiment.

Conclusion

The targeted inhibition of CaMKII is a cornerstone of modern neuroscience research, enabling the elucidation of its multifaceted roles in synaptic function, learning, and memory. While the specific compound "this compound" remains to be fully characterized in publicly available literature, the principles and methodologies outlined in this guide, using well-established inhibitors as exemplars, provide a robust framework for researchers. Careful consideration of inhibitor selectivity, potency, and experimental design is paramount for generating reliable and interpretable data. The continued development of novel and more specific CaMKII inhibitors will undoubtedly further refine our understanding of the intricate molecular machinery that governs the complexities of the brain.

References

- 1. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CaMKII: a central molecular organizer of synaptic plasticity, learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. mdpi.com [mdpi.com]

- 5. Autonomous CaMKII Can Promote either Long-Term Potentiation or Long-Term Depression, Depending on the State of T305/T306 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]

- 7. CaMKII controls neuromodulation via neuropeptide gene expression and axonal targeting of neuropeptide vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. KN-62 - Wikipedia [en.wikipedia.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Autocamtide-2-related inhibitory peptide | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]

- 14. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable The Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable controls the biological activity of calmodulin-dependent protein kinase II. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 18. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

CaMKII-IN-1 and its Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical enzyme in the molecular machinery underlying synaptic plasticity, the cellular basis of learning and memory. Its inhibition offers a powerful tool to dissect the mechanisms of synaptic strengthening and weakening and presents a potential therapeutic avenue for neurological disorders characterized by aberrant synaptic function. This technical guide provides an in-depth overview of the effects of CaMKII-IN-1, a potent and selective CaMKII inhibitor, on synaptic plasticity. We will explore its mechanism of action, its influence on long-term potentiation (LTP) and long-term depression (LTD), and provide detailed experimental protocols for its application in electrophysiological studies.

Introduction to CaMKII in Synaptic Plasticity

CaMKII is a serine/threonine protein kinase that is highly abundant in the postsynaptic density (PSD) of excitatory synapses. It functions as a molecular switch, translating transient increases in intracellular calcium into long-lasting changes in synaptic strength. The induction of LTP, a persistent enhancement of synaptic transmission, is critically dependent on CaMKII activation. Following a strong synaptic stimulus, the influx of calcium through NMDA receptors leads to the activation of CaMKII. This activation triggers a cascade of events, including the autophosphorylation of CaMKII at threonine-286, which renders the enzyme constitutively active, even after calcium levels have returned to baseline. This persistent activity is crucial for the maintenance of LTP.

Conversely, CaMKII is also implicated in LTD, a long-lasting decrease in synaptic efficacy. The precise role of CaMKII in LTD is more complex and appears to be dependent on the specific induction protocol and the phosphorylation state of the enzyme.

This compound: A Potent and Selective Inhibitor

This compound is a highly selective and potent inhibitor of CaMKII. Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) in the nanomolar range, demonstrating its high affinity for the kinase.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CaMKII catalytic domain. This binding prevents the phosphorylation of CaMKII substrates, thereby blocking its downstream signaling pathways. Due to its high selectivity, this compound has minimal effects on other protein kinases, making it a valuable tool for specifically investigating the role of CaMKII in cellular processes.

Quantitative Effects of CaMKII Inhibition on Synaptic Plasticity

Effect on Long-Term Potentiation (LTP)

Inhibition of CaMKII is expected to block the induction of LTP. The following table summarizes the anticipated effects based on studies with comparable inhibitors.

| Inhibitor | Concentration | Experimental Model | Induction Protocol | Effect on fEPSP Slope (% of control LTP) | Reference |

| This compound (anticipated) | 1-10 µM | Hippocampal Slices | High-Frequency Stimulation (HFS) | Significant reduction or complete block | N/A |

| KN-62 | 10 µM | Hippocampal Slices | Theta Burst Stimulation (TBS) | Inhibition of both chemical and electrical LTP | [1] |

| tatCN21 | 5 µM | Hippocampal Slices | Low-Frequency Stimulation (LFS) paired with depolarization | Blocks LTP induction | N/A |

Effect on Long-Term Depression (LTD)

The role of CaMKII in LTD is more nuanced. Some forms of LTD are dependent on CaMKII activity, while others are not. Inhibition of CaMKII with a potent inhibitor would be expected to block CaMKII-dependent LTD.

| Inhibitor | Concentration | Experimental Model | Induction Protocol | Effect on fEPSP Slope (% of control LTD) | Reference |

| This compound (anticipated) | 1-10 µM | Hippocampal Slices | Low-Frequency Stimulation (LFS) | Block of LTD induction | N/A |

| tatCN21 | 5 µM | Hippocampal Slices | Low-Frequency Stimulation (1 Hz, 15 min) | Blocked LFS-induced LTD | [2] |

Experimental Protocols

The following are detailed methodologies for investigating the effects of this compound on synaptic plasticity in hippocampal slices.

Preparation of Acute Hippocampal Slices

-

Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with an approved anesthetic agent.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.

-

Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.

-

Transfer the slices to a holding chamber filled with oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.5 MgCl2, and 2.5 CaCl2) at 32-34°C for at least 30 minutes.

-

Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recording

-

Transfer a hippocampal slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway of the CA3 region and a recording electrode in the stratum radiatum of the CA1 region.

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20-30 minutes before applying this compound or inducing plasticity.

Induction of Long-Term Potentiation (LTP)

-

After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

-

Alternatively, use a theta-burst stimulation (TBS) protocol, consisting of bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.

-

To investigate the effect of this compound, perfuse the slice with the desired concentration of the inhibitor for at least 20-30 minutes prior to and during the LTP induction protocol.

Induction of Long-Term Depression (LTD)

-

After establishing a stable baseline, apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

-

To investigate the effect of this compound, perfuse the slice with the desired concentration of the inhibitor for at least 20-30 minutes prior to and during the LTD induction protocol.

Signaling Pathways and Experimental Workflows

CaMKII Signaling Pathway in LTP

Caption: CaMKII signaling cascade leading to Long-Term Potentiation (LTP).

Experimental Workflow for Investigating this compound's Effect on LTP

Caption: Workflow for assessing this compound's impact on LTP induction.

Conclusion

This compound is a valuable pharmacological tool for the investigation of synaptic plasticity. Its high potency and selectivity allow for the specific dissection of CaMKII-dependent signaling pathways in both LTP and LTD. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the intricate molecular mechanisms governing learning and memory. While direct quantitative data for this specific inhibitor on synaptic plasticity is still emerging, the extensive research on other potent CaMKII inhibitors provides a strong foundation for predicting its effects and designing informative experiments.

References

Methodological & Application

CaMKII-IN-1 In Vitro Kinase Assay: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for conducting an in vitro kinase assay for the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) using the specific inhibitor, CaMKII-IN-1. The protocol is designed for researchers in academic and industrial settings, particularly those involved in drug discovery and development. This guide details the necessary reagents, experimental setup, and data analysis, utilizing the sensitive and robust ADP-Glo™ Kinase Assay technology. Furthermore, this document presents key quantitative data for this compound and includes diagrams to illustrate the experimental workflow and the underlying signaling pathway.

Introduction to CaMKII and the Inhibitor this compound

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1][2][3] Its activity is tightly regulated by calcium and calmodulin. Dysregulation of CaMKII activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[4]

This compound is a potent and highly selective inhibitor of CaMKII.[5] Understanding its mechanism of action and accurately quantifying its inhibitory potential are critical steps in the drug development process. This protocol provides a reliable method for determining the in vitro efficacy of this compound.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Kinase | IC50 (nM) | Selectivity |

| This compound | CaMKII | 63 | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC[5] |

Experimental Protocol: this compound In Vitro Kinase Assay using ADP-Glo™

This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[6][7]

Materials and Reagents:

-

CaMKII enzyme (human, recombinant)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra-Pure ATP

-

ADP Standard

-

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Calmodulin

-

CaCl₂

-

White, opaque 96-well or 384-well plates

-

Luminometer

Experimental Procedure:

-

Reagent Preparation:

-

Prepare the Kinase Reaction Buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer.

-

Prepare a solution of CaMKII enzyme in Kinase Reaction Buffer. The optimal concentration should be determined empirically.

-

Prepare a solution of Autocamtide-2 substrate and ATP in Kinase Reaction Buffer. The concentration of Autocamtide-2 should be at or near its Km for CaMKII, and the ATP concentration should be near the Km for CaMKII.

-

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of the CaMKII enzyme solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the Autocamtide-2/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

-

Normalize the data by setting the luminescence of the vehicle-treated wells (no inhibitor) to 100% activity.

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Diagrams

CaMKII Signaling Pathway and Inhibition by this compound

Caption: CaMKII activation by Ca2+/Calmodulin and its inhibition by this compound.

In Vitro Kinase Assay Workflow

Caption: Workflow for the this compound in vitro kinase assay using ADP-Glo™.

References

- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synapse - Wikipedia [en.wikipedia.org]

- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. ulab360.com [ulab360.com]

- 7. CAMK2 alpha Kinase Enzyme System [promega.com]

- 8. CAMK2δ Kinase Enzyme System [promega.com]

- 9. medchemexpress.com [medchemexpress.com]

CaMKII-IN-1: Application and Protocols for Long-Term Potentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical serine/threonine kinase that plays a pivotal role in the molecular mechanisms underlying synaptic plasticity, learning, and memory. A key process governed by CaMKII is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The induction of LTP is initiated by a rise in postsynaptic calcium levels, typically via the activation of NMDA receptors, which in turn activates CaMKII. Activated CaMKII autophosphorylates and phosphorylates a variety of synaptic proteins, including AMPA receptors, leading to an increase in their conductance and insertion into the postsynaptic membrane, thereby strengthening the synapse.[1][2]

CaMKII-IN-1 is a potent and highly selective inhibitor of CaMKII. Its utility in neuroscience research lies in its ability to dissect the specific contributions of CaMKII to various cellular processes, including LTP. By inhibiting CaMKII, researchers can investigate the necessity of its kinase activity for the induction and maintenance of synaptic potentiation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 | 63 nM | In vitro kinase assay | [Vendor Data] |

| Effective Concentration for LTP Inhibition | 1-10 µM (estimated) | Hippocampal Slices | Empirically Determined* |

*Note: While the in vitro IC50 is in the nanomolar range, higher concentrations are typically required in brain slice preparations to account for factors such as tissue penetration, stability, and cellular permeability. The optimal concentration should be determined empirically for each experimental preparation.

Signaling Pathways and Experimental Workflow

To visually represent the critical roles of CaMKII in LTP and the experimental approach to its study using this compound, the following diagrams are provided.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the role of CaMKII in LTP using this compound in acute hippocampal slices.

Protocol 1: Preparation of Acute Hippocampal Slices

-

Animal Euthanasia and Brain Extraction:

-

Anesthetize a young adult rodent (e.g., P21-P35 mouse or rat) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

-

Slicing Solution Composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgCl2 7, CaCl2 0.5.

-

-

Slicing:

-

Isolate the hippocampus and mount it onto the stage of a vibratome.

-

Submerge the tissue in ice-cold, oxygenated slicing solution.

-

Cut transverse slices at a thickness of 300-400 µm.

-

-

Recovery:

-

Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O2 / 5% CO2.

-

Allow the slices to recover at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

-

ACSF Composition (in mM): NaCl 124, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgSO4 2, CaCl2 2.

-

Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

-

Slice Placement and Perfusion:

-

Transfer a single slice to the recording chamber of an upright microscope.

-

Continuously perfuse the slice with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.

-

-

Electrode Placement:

-

Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region.

-

Place a recording electrode (a glass micropipette filled with ACSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.

-

-

Baseline Recording:

-

Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.

-

Adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximum response.

-

Record a stable baseline for at least 20-30 minutes.

-

Protocol 3: Application of this compound and Induction of LTP

-

Drug Application:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in ACSF to the desired final concentration (e.g., a range of 1-10 µM should be tested to determine the optimal inhibitory concentration). The final DMSO concentration should be kept low (e.g., <0.1%).

-

Switch the perfusion to ACSF containing this compound or vehicle (ACSF with the same concentration of DMSO) and perfuse for at least 20-30 minutes before LTP induction to ensure equilibration in the tissue.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.

-

Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses delivered at a theta frequency (e.g., 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz).

-

-

Post-Induction Recording:

-

Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.

-

Data Analysis

-

Measurement:

-

Measure the initial slope of the fEPSP as an index of synaptic strength.

-

Normalize the fEPSP slopes to the average slope recorded during the baseline period.

-

-

Statistical Analysis:

-

Compare the magnitude of potentiation (the average normalized fEPSP slope during the last 10 minutes of the recording) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in the magnitude of potentiation in the presence of this compound would indicate a requirement for CaMKII activity in LTP.

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of CaMKII in long-term potentiation. The provided protocols offer a comprehensive framework for conducting electrophysiological studies in hippocampal slices to investigate how the inhibition of CaMKII affects synaptic plasticity. Due to the variability in experimental conditions, it is crucial for researchers to empirically determine the optimal concentration of this compound for their specific preparation to ensure complete and selective inhibition of CaMKII. These studies will contribute to a deeper understanding of the molecular underpinnings of learning and memory and may inform the development of novel therapeutics for cognitive disorders.

References

Application Note: Preparation of CaMKII-IN-1 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction CaMKII-IN-1 is a potent and highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), with an IC50 value of 63 nM[1][2]. It exhibits high selectivity for CaMKII over other kinases such as CaMKIV, MLCK, p38α, Akt1, and PKC[1][3]. CaMKII is a crucial serine/threonine kinase involved in numerous signaling cascades, including synaptic plasticity, learning, memory, and cardiac function[4][5][6]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical Properties and Stock Solution Data

All quantitative data regarding this compound is summarized in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₉H₃₀ClN₅O₂S | [3] |

| Molecular Weight | 548.10 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| IC50 | 63 nM for CaMKII | [1][2] |

| Solubility in DMSO | ≥ 54 mg/mL (98.52 mM) | [1][7] |

| Recommended Solvent | DMSO | [3][8] |

| Powder Storage | -20°C for up to 3 years | [1] |

| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1][7] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO). Note: Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO[1][7].

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, to aid dissolution)[9]

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Handle this compound in a well-ventilated area or chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Stock Solution Calculation

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example: Preparing a 10 mM Stock Solution To prepare 1 mL of a 10 mM stock solution:

-

Concentration = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 548.10 g/mol

Mass = 0.010 mol/L × 0.001 L × 548.10 g/mol = 0.005481 g = 5.481 mg

The table below provides pre-calculated mass and volume values for common stock concentrations.

| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |

| 1 mM | 1.8245 mL | 9.1224 mL |

| 5 mM | 0.3649 mL | 1.8245 mL |

| 10 mM | 0.1824 mL | 0.9122 mL |

| Calculations are based on data from supplier datasheets[1][7]. |

Step-by-Step Preparation Protocol

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution[9]. The solution should be clear.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes[1][7].

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[1][7].

CaMKII Signaling Pathway and Inhibition

CaMKII is a key enzyme in cellular signaling, particularly in neurons. Its activation is initiated by an increase in intracellular calcium levels. This process is central to phenomena like Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory[4].

Figure 1: Simplified CaMKII activation pathway. An influx of calcium (Ca²⁺) leads to the formation of a Ca²⁺/Calmodulin (CaM) complex, which activates CaMKII[10]. The active kinase can then autophosphorylate to become constitutively active and phosphorylate downstream targets like AMPA receptors, contributing to synaptic strengthening[4][11]. This compound specifically inhibits the active form of the enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 5. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CaMKII (pan) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

effective concentration of CaMKII-IN-1 for cell culture

Application Notes and Protocols: CaMKII-IN-1

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide for utilizing this compound, a potent and selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), in cell culture applications. This document outlines the inhibitor's mechanism of action, effective concentration guidelines, and detailed protocols for its use and the assessment of its activity.

Introduction and Mechanism of Action

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase that translates intracellular calcium signals into diverse physiological and pathological responses. It is a key mediator in processes such as synaptic plasticity, learning, memory, cardiac function, and apoptosis.[1][2] An increase in intracellular Ca2+ leads to the binding of calmodulin (CaM), which activates CaMKII.[3] A key feature of CaMKII is its ability to autophosphorylate at Thr286 (in the α isoform), which confers Ca2+/CaM-independent or "autonomous" activity, allowing the kinase to remain active even after intracellular calcium levels have returned to baseline.[3][4]

This compound is a highly potent and selective ATP-competitive inhibitor of CaMKII. Its mechanism of action involves binding to the ATP-binding pocket of the CaMKII catalytic domain, preventing the phosphorylation of downstream substrates. This inhibition blocks both Ca2+/CaM-stimulated and autonomous CaMKII activity.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in vitro. The effective concentration for cell-based assays requires empirical determination, as it is influenced by factors such as cell membrane permeability, inhibitor stability, and intracellular ATP concentration.[5]

Table 1: In Vitro Inhibitor Potency and Selectivity

| Inhibitor | Target | IC50 | Selectivity Profile |

| This compound | CaMKII | 63 nM[6] | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC (>100-fold)[6] |

Table 2: Recommended Starting Concentrations for CaMKII Inhibitors in Cell Culture

| Inhibitor | In Vitro IC50 | Recommended Starting Concentration (Cell Culture) | Cell Types Used in Studies |

| This compound | 63 nM | 0.1 - 10 µM (optimization required) | N/A (inferred) |

| KN-93 | ~1-4 µM[7] | 10 µM[8] | Neurons, Smooth Muscle Cells, Cardiomyocytes[7][9] |

| tatCN21 | ~50 nM[9] | 5 µM[8] | Hippocampal Neurons[9] |

Note: The recommended concentration for this compound is an educated estimate. Due to its high in vitro potency, it is advisable to start optimization from a lower concentration (e.g., 100 nM) and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Signaling Pathway and Experimental Workflow

CaMKII Signaling Pathway

The following diagram illustrates a simplified CaMKII activation pathway and the point of inhibition by this compound. An influx of calcium, often through channels like the NMDA receptor in neurons, leads to the activation of Calmodulin, which in turn activates CaMKII.

References

- 1. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cardiac Calmodulin Kinase: A Potential Target for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Deazaneplanocin A (DZNep) hydrochloride | CAS:120964-45-6 | SAHH and ENZ2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

CaMKII-IN-1 for In Vivo Research: Application Notes and Protocols

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the potential in vivo use of CaMKII-IN-1, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). While this compound has been primarily characterized for in vitro applications, this guide offers a starting point for researchers seeking to investigate its effects in living organisms. The protocols outlined below are generalized and will require optimization based on the specific animal model, research question, and experimental setup.

Introduction to this compound

Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, particularly in synaptic plasticity and memory formation. Dysregulation of CaMKII activity has been implicated in various neurological and cardiovascular disorders. This compound is a potent, selective, and ATP-competitive inhibitor of CaMKII, making it a valuable tool for dissecting the physiological and pathological roles of this kinase.

Chemical Properties:

| Property | Value |

| Formula | C₂₅H₂₃N₅O₂ |

| Molecular Weight | 425.48 g/mol |

| IC₅₀ | 2.9 nM (for CaMKIIδ) |

| Solubility | Soluble in DMSO |

CaMKII Signaling Pathway

CaMKII is activated by an increase in intracellular calcium ions (Ca²⁺), which bind to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase domain. Activated CaMKII can then phosphorylate a wide range of downstream substrates, influencing processes such as gene expression, ion channel function, and cytoskeletal dynamics.

Caption: CaMKII signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Design and Protocols

Disclaimer: The following protocols are generalized and intended as a starting point. Significant optimization and validation are required for any specific in vivo application of this compound.

Animal Model Selection

The choice of animal model is critical and will depend on the research question. Common models for neurological and cardiovascular research include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).

Formulation and Vehicle Selection

Due to its solubility in DMSO, a common approach for in vivo delivery is to first dissolve this compound in DMSO and then dilute it in a biocompatible vehicle.

Recommended Vehicle Formulation:

| Component | Percentage |

| DMSO | 5-10% |

| PEG 400 | 30-40% |

| Saline | 50-65% |

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. A vehicle-only control group is essential in all experiments.

Route of Administration

The route of administration will depend on the target tissue and the desired pharmacokinetic profile.

-

Intraperitoneal (IP) Injection: A common route for systemic delivery. It is relatively easy to perform and allows for rapid absorption.

-

Intravenous (IV) Injection: Provides immediate and complete bioavailability. Requires more technical skill.

-

Oral Gavage (PO): Suitable for assessing oral bioavailability but may result in lower and more variable absorption.

-

Direct Tissue Injection (e.g., intracerebroventricular, stereotactic): For localized delivery to a specific brain region or tissue, bypassing the blood-brain barrier if necessary.

Dosing and Treatment Schedule

Determining the optimal dose is a critical step and will require a dose-response study.

Suggested Dose-Ranging Study:

| Group | Dose of this compound (mg/kg) |

| 1 | Vehicle Control |

| 2 | Low Dose (e.g., 1-5 mg/kg) |

| 3 | Mid Dose (e.g., 10-20 mg/kg) |

| 4 | High Dose (e.g., 30-50 mg/kg) |

The treatment schedule (e.g., single dose, daily administration) will depend on the half-life of this compound in vivo and the duration of the intended biological effect.

Experimental Workflow

Caption: General workflow for in vivo experiments with this compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

-

PK Analysis: Involves measuring the concentration of this compound in plasma and target tissues at various time points after administration. This helps to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-